

An In-Depth Technical Guide to 1-tert-butyl-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Tert-butyl-3-methoxybenzene*

Cat. No.: *B1277000*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-tert-butyl-3-methoxybenzene**, a substituted aromatic ether. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation, and presents its characteristic spectroscopic data. While this compound serves as a valuable building block in organic synthesis, this guide also addresses the current landscape of its known biological activities and applications in drug development, which primarily relates to the broader class of substituted anisoles and the structural significance of the tert-butyl group in medicinal chemistry.

Introduction

1-tert-butyl-3-methoxybenzene, also known as *m*-(tert-butyl)anisole, is an organic compound featuring a benzene ring substituted with a tert-butyl group and a methoxy group at the meta position. Its structure combines the steric bulk of the tert-butyl group with the electronic effects of the methoxy group, making it a useful intermediate in the synthesis of more complex molecules. The tert-butyl group is a common motif in medicinal chemistry, often utilized to enhance metabolic stability or modulate lipophilicity of drug candidates.^{[1][2]} Similarly, the anisole moiety is a precursor in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. This guide aims to provide researchers and drug development

professionals with a detailed understanding of the synthesis, properties, and potential applications of **1-tert-butyl-3-methoxybenzene**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **1-tert-butyl-3-methoxybenzene** is presented below. This data is essential for its identification, characterization, and use in synthetic applications.

Property	Value
IUPAC Name	1-tert-butyl-3-methoxybenzene[3]
CAS Number	33733-83-4[3]
Molecular Formula	C ₁₁ H ₁₆ O[3]
Molecular Weight	164.24 g/mol [3]
Appearance	Liquid
Boiling Point	Not explicitly available
Density	Not explicitly available
¹ H NMR (CDCl ₃)	δ 7.25 (t, J=7.8 Hz, 1H), 7.0 (d, J=7.8 Hz, 1H), 6.9 (s, 1H), 6.75 (d, J=7.8 Hz, 1H), 3.8 (s, 3H), 1.3 (s, 9H)
¹³ C NMR (CDCl ₃)	δ 159.5, 151.0, 128.5, 118.0, 112.5, 111.0, 55.0, 34.5, 31.5
Mass Spectrometry (EI)	m/z 164 (M+), 149, 121, 91, 77, 57
Infrared (IR)	Not explicitly available

Experimental Protocols: Synthesis of **1-tert-butyl-3-methoxybenzene**

The primary method for the synthesis of **1-tert-butyl-3-methoxybenzene** is the Friedel-Crafts alkylation of anisole. This electrophilic aromatic substitution reaction introduces a tert-butyl

group onto the aromatic ring. Due to the ortho-, para-directing nature of the methoxy group, the reaction typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product under standard conditions. However, the synthesis of the meta isomer can be achieved through alternative multi-step synthetic routes. Below is a generalized protocol for the Friedel-Crafts alkylation of anisole, which can be adapted and optimized for the desired product distribution.

Friedel-Crafts Alkylation of Anisole with tert-Butyl Chloride

Materials:

- Anisole
- tert-Butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane.

- Cool the mixture in an ice bath with stirring.
- A solution of anisole in dry dichloromethane is added to the dropping funnel.
- A solution of tert-butyl chloride in dry dichloromethane is also prepared.
- Slowly add the anisole solution to the stirred suspension of aluminum chloride.
- Subsequently, add the tert-butyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate **1-tert-butyl-3-methoxybenzene**.

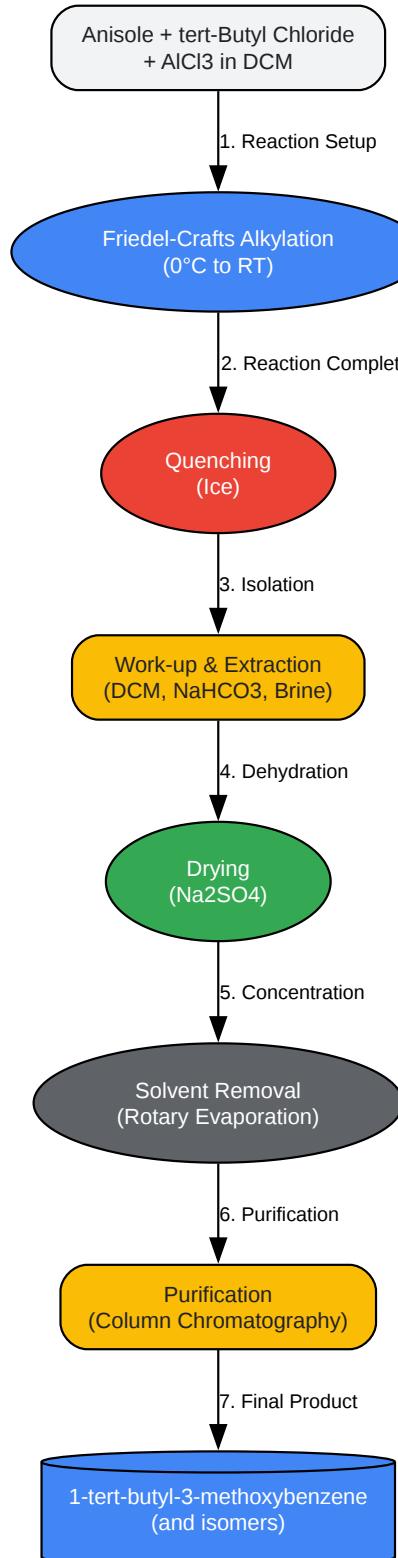
Role in Drug Development and Biological Activity

Currently, there is limited publicly available information on the specific biological activity or direct applications of **1-tert-butyl-3-methoxybenzene** in drug development. However, the structural motifs present in this molecule are of significant interest to medicinal chemists.

The tert-butyl group is frequently incorporated into drug candidates to enhance their metabolic stability by sterically hindering sites susceptible to metabolism.^[1] It can also increase lipophilicity, which can influence the pharmacokinetic properties of a molecule.^[2]

The anisole (methoxybenzene) scaffold is a common feature in a wide range of biologically active compounds and serves as a key intermediate in the synthesis of many pharmaceuticals.

[4] Substituted anisoles are found in drugs with diverse therapeutic applications.


Therefore, while **1-tert-butyl-3-methoxybenzene** may not have documented direct biological effects, it represents a valuable synthetic intermediate for the creation of novel compounds with potential therapeutic applications. Researchers can utilize this molecule to synthesize derivatives for screening in various biological assays.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **1-tert-butyl-3-methoxybenzene** via the Friedel-Crafts alkylation of anisole.

Synthesis of 1-tert-butyl-3-methoxybenzene

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-tert-butyl-3-methoxybenzene**.

Conclusion

1-tert-butyl-3-methoxybenzene is a readily synthesizable substituted aromatic ether with well-defined physicochemical and spectroscopic properties. While specific biological activities have not been extensively reported for this particular compound, its constituent structural motifs, the tert-butyl group and the anisole core, are of significant importance in medicinal chemistry and drug design. This technical guide provides the essential information for researchers and scientists to synthesize, characterize, and potentially utilize **1-tert-butyl-3-methoxybenzene** as a building block in the development of novel chemical entities with therapeutic potential. Further research into the biological effects of this and related compounds is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Tert-butyl-3-methoxybenzene | C11H16O | CID 5325968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-tert-butyl-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277000#iupac-name-for-1-tert-butyl-3-methoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com